molecular formula C₄₃H₅₇NO₂ B1145037 (3β)-16-[(3β)-3-羟基雄甾-5,16-二烯-17-基]-17-(3-吡啶基)-雄甾-5,16-二烯-3-醇 CAS No. 186826-70-0

(3β)-16-[(3β)-3-羟基雄甾-5,16-二烯-17-基]-17-(3-吡啶基)-雄甾-5,16-二烯-3-醇

货号 B1145037
CAS 编号: 186826-70-0
分子量: 619.92
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a steroidal molecule with significant inhibitory activity against human cytochrome P45017alpha, a key enzyme in the steroidogenesis pathway, indicating its potential as a therapeutic agent in diseases modulated by steroid hormone levels. Its structure incorporates a 16,17-double bond critical for its activity, alongside pyridyl and hydroxy groups that contribute to its binding and inhibitory characteristics (Jarman, Barrie, & Llera, 1998).

Synthesis Analysis

The synthesis pathway of related steroidal compounds often involves the conversion of 3β-acetoxyetienic acid through steps such as photolysis, oxidation, and the critical involvement of the 16,17-double bond for achieving the desired steroidal structure. The synthesis processes are tailored to enhance the inhibitory properties of the compounds against specific enzymatic targets, with modifications aimed at improving potency and selectivity (Jarman, Barrie, & Llera, 1998).

Molecular Structure Analysis

The molecular structure, featuring a 16,17-double bond, is essential for irreversible binding to cytochrome P45017alpha. This structural feature distinguishes it from other steroidal compounds and is a key determinant of its inhibitory strength. Modifications and substitutions on the steroidal nucleus, such as the addition of pyridyl and hydroxy groups, significantly affect the compound's activity and specificity (Jarman, Barrie, & Llera, 1998).

Chemical Reactions and Properties

Chemical modifications, such as the introduction of alkoxycarbonyl, carboxamido, and bromoacetyl groups into the steroidal framework, have been explored to enhance the compound's pharmacological profile. These chemical reactions are critical for developing steroidal derivatives with improved therapeutic potential and specificity for their enzymatic targets (Numazawa, Osawa, 1981).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and stability, are influenced by their steroidal backbone and functional groups. These properties are crucial for determining the compound's bioavailability and pharmaceutical formulation potential.

Chemical Properties Analysis

The compound's chemical behavior, including its reactivity and interaction with biological molecules, is dictated by its structural features. The presence of the 16,17-double bond and specific functional groups contributes to its mechanism of action as an inhibitor of human cytochrome P45017alpha. These chemical properties are fundamental to the compound's role as a potential therapeutic agent (Jarman, Barrie, & Llera, 1998).

科学研究应用

化学合成和修饰

  • Kelly 和 Sykes (1968) 展示了通过将 3β-乙酰氧基雄甾-5-烯-17-酮转化为各种衍生物(包括 3β,15β,17β-三羟基雄甾-5-烯)来合成类似化合物的过程。这些过程对于产生复杂的甾体结构至关重要(Kelly 和 Sykes,1968)

对人细胞色素 P45017alpha 的抑制作用

  • Jarman 等人 (1998) 发现,结构类似于 (3β)-16-[(3β)-3-羟基雄甾-5,16-二烯-17-基]-17-(3-吡啶基)-雄甾-5,16-二烯-3-醇的化合物(如阿比特龙)是人细胞色素 P45017alpha 的有效抑制剂。该酶在类固醇生成中至关重要,突出了该化合物影响类固醇激素产生的潜力(Jarman、Barrie 和 Llera,1998)

抗增殖剂的开发

  • Purushottamachar 等人 (2013) 讨论了类似化合物的结构修饰,以开发针对前列腺癌的新药。这些修饰旨在增强抗增殖活性和雄激素受体下调特性,表明潜在的癌症治疗应用(Purushottamachar 等人,2013)

在生物样本中的鉴定

  • Brooksbank 和 Gower (1964) 利用色谱法鉴定了人尿液中雄甾-5,16-二烯-3β-醇等化合物。这表明该化合物在人类代谢中的作用和作为生物标志物的潜力(Brooksbank 和 Gower,1964)

新颖的合成方法

  • Wölfling 等人 (2006) 开发了一种从 3β-乙酰氧基雄甾-5-烯-17-酮(其结构与 (3β)-16-[(3β)-3-羟基雄甾-5,16-二烯-17-基]-17-(3-吡啶基)-雄甾-5,16-二烯-3-醇相关)合成衍生物的方法。他们的工作提供了对新型甾体结构创建的见解(Wölfling 等人,2006)

酶抑制剂用于癌症治疗

  • Njar 等人 (1996) 研究了将类似甾体化合物用作癌症治疗中特定酶的抑制剂。他们的工作有助于理解如何使用这些化合物靶向癌细胞(Njar、Klus 和 Brodie,1996)

安全和危害

The therapeutic significance of GSK-3β as a drug target is still complicated by uncertainties surrounding the potential of inhibitors to stimulate tumorigenesis .

未来方向

The review suggests that GSK-3β inhibitors can be used as potential therapeutic targets for amelioration of AD . Strategies for increasing selectivity and reducing adverse effects are proposed for the future design of GSK-3β inhibitors .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The synthesis pathway involves several steps, including protection and deprotection of functional groups, reduction, and coupling reactions.", "Starting Materials": ["Androst-5-ene-3β,16β-diol", "3-pyridinecarboxaldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate"], "Reaction": ["Step 1: Protection of the hydroxyl group at C-3 of androst-5-ene-3β,16β-diol with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 2: Reduction of the double bond at C-16 of the acetate derivative using sodium borohydride in methanol to form the corresponding 16β-alcohol derivative.", "Step 3: Protection of the hydroxyl group at C-16 of the 16β-alcohol derivative with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 4: Reduction of the double bond at C-5 of the acetate derivative using sodium borohydride in methanol to form the corresponding 5β-alcohol derivative.", "Step 5: Deprotection of the hydroxyl group at C-16 of the 5β-alcohol derivative using hydrochloric acid to form the corresponding 5β,16β-diol derivative.", "Step 6: Protection of the hydroxyl group at C-3 of the 5β,16β-diol derivative with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 7: Coupling of the 3-pyridinecarboxaldehyde with the 5β,16β-diacetate derivative using sodium hydroxide in chloroform to form the corresponding pyridine derivative.", "Step 8: Deprotection of the hydroxyl group at C-3 of the pyridine derivative using sodium hydroxide to form the final product, (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol."] }

CAS 编号

186826-70-0

产品名称

(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol

分子式

C₄₃H₅₇NO₂

分子量

619.92

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。